molecular formula C11H8BrN3O B12618590 3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate CAS No. 919295-73-1

3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate

Cat. No.: B12618590
CAS No.: 919295-73-1
M. Wt: 278.10 g/mol
InChI Key: VZFTXFVBVKWCQE-UHFFFAOYSA-N
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Description

3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate is a compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 5-bromoindole with appropriate diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. The reaction is usually carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The process may be optimized to increase the efficiency and yield of the product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1H-indol-3-yl)-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

919295-73-1

Molecular Formula

C11H8BrN3O

Molecular Weight

278.10 g/mol

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-3-diazopropan-2-one

InChI

InChI=1S/C11H8BrN3O/c12-8-1-2-11-10(4-8)7(5-14-11)3-9(16)6-15-13/h1-2,4-6,14H,3H2

InChI Key

VZFTXFVBVKWCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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